3-Hydroxy-3-methylcyclobutanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

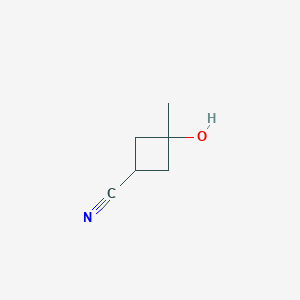

2D Structure

Properties

IUPAC Name |

3-hydroxy-3-methylcyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPNLHIIJCTWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476153 | |

| Record name | 3-Hydroxy-3-methylcyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4844-51-3 | |

| Record name | 3-Hydroxy-3-methylcyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-3-methylcyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 3-hydroxy-3-methylcyclobutanecarbonitrile. The information is intended to support research and development activities in medicinal chemistry and related fields where cyclobutane scaffolds are of increasing interest.

Chemical Properties

This compound is a substituted cyclobutane derivative featuring both a hydroxyl and a nitrile functional group. These functionalities impart specific chemical characteristics relevant to its potential applications in organic synthesis and drug design.

Structure and Identification

-

IUPAC Name: 3-hydroxy-3-methylcyclobutane-1-carbonitrile[1]

-

CAS Number: 4844-51-3[1]

-

Molecular Formula: C₆H₉NO[1]

-

Molecular Weight: 111.14 g/mol [1]

-

Canonical SMILES: CC1(CC(C1)C#N)O[1]

-

InChIKey: LBPNLHIIJCTWAT-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These computed values provide an initial assessment of the molecule's behavior in various chemical environments.

| Property | Value | Source |

| Molecular Weight | 111.14 g/mol | PubChem[1] |

| XLogP3 | -0.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 0 | PubChem (Computed) |

| Exact Mass | 111.068413911 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 44 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 8 | PubChem (Computed) |

| Complexity | 138 | PubChem (Computed)[1] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the nucleophilic addition of a cyanide source to a suitable ketone precursor, followed by any necessary deprotection steps. A potential synthetic workflow is outlined below.

Caption: Proposed synthesis of this compound.

Experimental Protocols (Hypothetical)

This reaction involves the addition of trimethylsilyl cyanide (TMSCN) to 3-methylcyclobutanone. TMSCN is a safer alternative to hydrogen cyanide and is widely used for the formation of cyanohydrins.[2][3] The reaction is typically catalyzed by a Lewis acid or a suitable activating agent.

-

Materials: 3-methylcyclobutanone, trimethylsilyl cyanide (TMSCN), N-methylmorpholine N-oxide (NMO) or another suitable catalyst, anhydrous solvent (e.g., dichloromethane).

-

Procedure:

-

To a stirred solution of 3-methylcyclobutanone in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (e.g., NMO).[4]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl cyanide dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.

-

The trimethylsilyl (TMS) protecting group can be removed under mild acidic or fluoride-based conditions to yield the final product.

-

Materials: Crude 3-methyl-1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile, deprotection reagent (e.g., tetrabutylammonium fluoride (TBAF) in THF, or aqueous HCl).

-

Procedure (using TBAF):

-

Dissolve the crude silyl ether in tetrahydrofuran (THF).

-

Add a solution of TBAF (1M in THF) dropwise at 0 °C.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification

The crude this compound can be purified by flash column chromatography on silica gel.[5] The choice of eluent would be determined by the polarity of the compound, likely a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

Spectral Data (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectral features can be predicted based on its structure and the known spectroscopic properties of its functional groups.

¹H and ¹³C NMR Spectroscopy

A reference to a ¹³C NMR spectrum is available on PubChem, though the data itself is not directly provided.[1] The predicted NMR data is crucial for structural confirmation.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~1.3 | s | 3H | -CH₃ |

| Protons | ~2.0-2.5 | m | 4H | -CH₂- (cyclobutane ring) |

| Proton | ~2.8-3.2 | m | 1H | -CH-CN (cyclobutane ring) |

| Proton | Variable (broad) | s | 1H | -OH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbon | ~25 | -CH₃ |

| Carbon | ~30-40 | -CH-CN |

| Carbon | ~40-50 | -CH₂- (cyclobutane ring) |

| Carbon | ~70 | -C-OH |

| Carbon | ~120 | -CN |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and nitrile functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H (alcohol) | 3600-3200 | Broad |

| C-H (alkane) | 3000-2850 | Medium to strong |

| C≡N (nitrile) | 2260-2220 | Sharp, medium intensity |

| C-O (alcohol) | 1260-1000 | Strong |

Mass Spectrometry

The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 111. Common fragmentation patterns for cyclic alcohols include the loss of a water molecule (M-18) and alpha-cleavage.

Reactivity and Potential Applications

The presence of both a hydroxyl and a nitrile group allows for a range of chemical transformations. The hydroxyl group can be a site for esterification, etherification, or oxidation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic modifications.

Cyclobutane-containing molecules are of significant interest in medicinal chemistry as they can serve as rigid scaffolds to orient pharmacophoric groups in a specific three-dimensional arrangement.[6][7] The unique puckered structure of the cyclobutane ring can lead to improved metabolic stability and binding affinity.[6] While no specific biological activities for this compound have been reported, hydroxynitriles, in general, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[8]

Logical Relationships in Analysis

The structural elucidation of this compound relies on the combined interpretation of various spectroscopic data. The logical flow of this analysis is depicted below.

Caption: Analytical workflow for structural confirmation.

Conclusion

This compound is a molecule with potential for further exploration in synthetic and medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and expected analytical characteristics. Further experimental work is required to validate the proposed synthesis and to fully characterize the compound and explore its biological potential.

References

- 1. This compound | C6H9NO | CID 12031310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]

- 5. EP3947336A1 - Process for preparing 3-hydroxy-3-methylbutyrate (hmb) and salts thereof - Google Patents [patents.google.com]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Physical Properties of 4-Amino-2-chlorobenzonitrile (CAS: 20925-27-3)

It appears there is a discrepancy regarding the chemical identity associated with CAS number 4844-51-3. While your request specifies this CAS number, search results indicate that the majority of available physical and chemical data corresponds to 4-Amino-2-chlorobenzonitrile , which has a CAS number of 20925-27-3 . The CAS number 4844-51-3 is associated with 3-Hydroxy-3-methylcyclobutanecarbonitrile [1].

To provide you with an accurate and relevant technical guide, please verify the correct CAS number and chemical name for your topic of interest.

Assuming the intended compound of interest is 4-Amino-2-chlorobenzonitrile (CAS: 20925-27-3) , the following guide provides an in-depth overview of its physical properties, based on available data.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physical properties of 4-Amino-2-chlorobenzonitrile.

Chemical Identity and Structure

4-Amino-2-chlorobenzonitrile is an organic halogenated aromatic compound.[2] It features a benzene ring substituted with an amino (-NH2) group, a chloro (-Cl) group, and a nitrile (-C≡N) group.[2][3]

Molecular Formula: C₇H₅ClN₂[2][4][5]

Molecular Weight: 152.58 g/mol [5][6]

Synonyms: 3-Chloro-4-cyanoaniline[4][5][6]

Tabulated Physical Properties

The following tables summarize the key physical properties of 4-Amino-2-chlorobenzonitrile, providing a clear and concise overview for easy comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder or lumps | [2][7][8] |

| Melting Point | 114-121 °C[8] | [4][6][7][8] |

| 116-118 °C (lit.)[6][7] | ||

| 162-163 °C[4] | ||

| Boiling Point | 301 °C[4] | [4][7] |

| 339.5±27.0 °C (Predicted)[7] | ||

| Density | 1.33±0.1 g/cm³ (Predicted)[7] | [7] |

| Solubility | Limited solubility in water; soluble in polar organic solvents such as ethanol, dimethylformamide (DMF), and acetone.[2] | [2] |

| Partition Coefficient (logP) | 1.82[4] | [4][5] |

| 1.8 (Computed by XLogP3)[5] |

Table 2: Spectroscopic Data

| Technique | Key Features and Observations | Source |

| FTIR | Main stretching bands at 2211 cm⁻¹ (C≡N), 782 cm⁻¹ (C-Cl), and 3452/3363 cm⁻¹ (NH) for the isomer 2-Amino-4-chlorobenzonitrile. | [9] |

| UV-Vis | Two main absorption peaks corresponding to π → π* and n → π* transitions in the aromatic ring and nitrile group for the isomer 2-Amino-4-chlorobenzonitrile. | [9] |

| Mass Spectrometry | Molecular ion peaks observed at m/z 152 and 154, consistent with the isotopic pattern of chlorine.[5] | [5] |

Experimental Protocols

Detailed experimental methodologies for determining the physical properties of solid organic compounds are standardized. While specific protocols for this exact compound are not detailed in the search results, the following represents a general and widely accepted methodology.

Workflow for Physical Property Determination

Caption: General workflow for determining the physical properties of a solid organic compound.

Melting Point Determination (Capillary Method):

-

A small, dry sample of 4-Amino-2-chlorobenzonitrile is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Solubility Assessment:

-

A small, measured amount of the compound is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol).

-

The mixture is agitated at a controlled temperature.

-

Solubility is determined by visual inspection for the dissolution of the solid. This can be quantified using techniques like UV-Vis spectroscopy by analyzing the concentration in a saturated solution.

Spectroscopic Analysis:

-

FTIR Spectroscopy: A sample is prepared (e.g., as a KBr pellet) and analyzed using an FTIR spectrometer to identify functional groups based on the absorption of infrared radiation.

-

UV-Vis Spectroscopy: A dilute solution of the compound in a suitable solvent (e.g., ethanol) is prepared, and its absorbance is measured across the ultraviolet and visible range to identify electronic transitions.

-

Mass Spectrometry: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.

Signaling Pathways & Logical Relationships

At present, there is no specific information available in the provided search results detailing the signaling pathways directly involving 4-Amino-2-chlorobenzonitrile. This compound is primarily described as a chemical intermediate used in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[2][3]

The logical relationship for its utility can be visualized as follows:

Caption: Role of 4-Amino-2-chlorobenzonitrile as a chemical intermediate.

This diagram illustrates that the versatile functional groups on 4-Amino-2-chlorobenzonitrile make it a valuable starting material for various chemical syntheses, leading to the production of a range of final products in different industries.[3]

References

- 1. 4844-51-3|this compound: In Stock [parkwayscientific.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]

- 4. 4-Amino-2-chlorobenzonitrile(20925-27-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. 4-Amino-2-chlorobenzonitrile | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-chlorobenzonitrile 99 20925-27-3 [sigmaaldrich.com]

- 7. 4-Amino-2-chlorobenzonitrile | 20925-27-3 [chemicalbook.com]

- 8. L15924.22 [thermofisher.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

Elucidating the Molecular Architecture: A Technical Guide to the Structure of 3-hydroxy-3-methylcyclobutanecarbonitrile

For Immediate Release

Introduction

3-hydroxy-3-methylcyclobutanecarbonitrile is a small organic molecule featuring a four-membered carbocyclic ring, a tertiary alcohol, a methyl group, and a nitrile functional group. The precise arrangement of these functionalities is critical for understanding its chemical reactivity, physical properties, and potential biological activity. This document outlines the systematic approach to confirming its molecular structure, C6H9NO, through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data expected from the spectroscopic analysis of this compound. These predictions are based on established principles of spectroscopy and the known chemical structure of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| -OH | 1.5 - 3.0 | Singlet (broad) | - |

| -CH₃ | 1.3 - 1.5 | Singlet | - |

| -CH (methine) | 2.8 - 3.2 | Multiplet | 7.0 - 9.0 |

| -CH₂ (methylene) | 2.0 - 2.6 | Multiplet | 7.0 - 9.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| Quaternary Carbon (-C(OH)(CH₃)) | 65 - 75 |

| Methyl Carbon (-CH₃) | 25 - 35 |

| Methine Carbon (-CHCN) | 30 - 40 |

| Methylene Carbons (-CH₂) | 40 - 50 |

| Nitrile Carbon (-CN) | 120 - 125 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| Fragment | Predicted m/z | Relative Abundance |

| [M]⁺ | 111.07 | Low |

| [M - CH₃]⁺ | 96.06 | Moderate |

| [M - H₂O]⁺ | 93.06 | Moderate |

| [C₄H₅N]⁺ | 67.04 | High |

| [C₃H₅O]⁺ | 57.03 | High |

Table 4: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3600 - 3200 (broad) |

| C-H (alkane) | 3000 - 2850 |

| C≡N (nitrile) | 2260 - 2240 |

| C-O (alcohol) | 1260 - 1000 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire the ¹H NMR spectrum at 298 K. Use a standard single-pulse experiment with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans will be co-added.

-

Processing: Apply a line broadening of 0.3 Hz and Fourier transform the free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquisition: Acquire the ¹³C NMR spectrum at 298 K using a proton-decoupled pulse sequence. Use a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds. A total of 1024 scans will be co-added.

-

Processing: Apply a line broadening of 1.0 Hz and Fourier transform the FID. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Protocol:

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol) and inject it into the gas chromatograph. The sample will be vaporized and separated from the solvent.

-

Ionization: In the EI source, the gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), leading to the formation of a molecular ion and various fragment ions.[1][2][3][4]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Protocol:

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualization of the Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a powerful and comprehensive approach to the structural elucidation of this compound. By following the detailed protocols and comparing the acquired data with the predicted values, researchers can confidently confirm the molecular structure of this compound. This foundational knowledge is essential for its further investigation and potential development in various scientific and industrial applications.

References

Unveiling 3-Hydroxy-3-methylcyclobutanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational aspects of 3-hydroxy-3-methylcyclobutanecarbonitrile, a unique cyclobutane derivative. This document provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis, and a summary of its key chemical and physical properties.

Discovery and Synthesis

The discovery of this compound was first reported by P. G. Gassman and G. D. Richmond in their 1966 publication in the Journal of Organic Chemistry, as part of a broader investigation into the chemistry of bicyclo[1.1.0]butane derivatives. The synthesis involves the nucleophilic addition of cyanide to a cyclobutanone precursor.

Synthesis Workflow

The synthetic pathway for this compound is a straightforward process involving the reaction of a ketone with a cyanide source. This reaction proceeds via a nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the cyclobutanone.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the foundational literature.

Materials:

-

3-Methylcyclobutanone

-

Hydrogen Cyanide (HCN)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

A solution of 3-methylcyclobutanone in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath to 0°C.

-

A solution of hydrogen cyanide in diethyl ether is added dropwise to the stirred solution of 3-methylcyclobutanone over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0°C.

-

The reaction is then quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or distillation.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| CAS Number | 4844-51-3 |

| Melting Point | 54.5 °C |

Table 1: Physicochemical Properties of this compound

Due to the scarcity of publicly available experimental spectroscopic data, the following table presents predicted data. Researchers are advised to obtain experimental data for confirmation.

| Spectroscopic Data | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons of the cyclobutane ring, and a hydroxyl proton. |

| ¹³C NMR | Resonances for the methyl carbon, methylene carbons, the carbon bearing the nitrile group, the quaternary carbon attached to the hydroxyl and methyl groups, and the nitrile carbon. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) stretch, the nitrile (C≡N) stretch, and C-H stretches of the cyclobutane ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, and fragmentation patterns characteristic of the cyclobutane structure. |

Table 2: Predicted Spectroscopic Data for this compound

Logical Relationship of Key Moieties

The structure of this compound is defined by the interplay of its core cyclobutane ring and its functional groups, the hydroxyl and nitrile moieties. This unique combination dictates its chemical reactivity and potential applications.

Caption: Key structural components influencing the properties of the molecule.

Conclusion

This technical guide provides a foundational understanding of this compound, from its initial discovery and synthesis to its fundamental chemical properties. While the available data on this compound is limited, this document serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, providing the necessary information to build upon for future investigations and applications. Further research is warranted to fully elucidate its spectroscopic characteristics and explore its potential in various scientific domains.

Fundamental Reactivity of 3-Hydroxy-3-methylcyclobutanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylcyclobutanecarbonitrile is a unique bifunctional molecule incorporating a strained cyclobutane ring, a tertiary alcohol, and a nitrile group. This combination of functionalities suggests a rich and complex reactivity profile, making it an intriguing building block for novel chemical entities in drug discovery and materials science. This technical guide provides an in-depth analysis of the core reactivity of this compound, based on fundamental principles of organic chemistry and analogous reactivity of related structures. We will explore its potential synthesis, characteristic reactions, and underlying mechanisms, offering a predictive framework for its application in synthetic chemistry.

Introduction

The inherent ring strain of the cyclobutane scaffold, estimated to be around 26 kcal/mol, is a key determinant of its chemical behavior.[1][2] This strain energy can be released in a variety of chemical transformations, making cyclobutane derivatives valuable intermediates for the synthesis of more complex acyclic and heterocyclic systems. In this compound, the presence of a tertiary hydroxyl group and a cyano group further diversifies its potential reactivity. The tertiary alcohol can act as a leaving group precursor or participate in substitution and elimination reactions, while the electrophilic carbon of the nitrile is susceptible to nucleophilic attack. This guide will systematically explore the interplay of these functionalities and the influence of the cyclobutane ring on the molecule's overall reactivity.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, its basic physicochemical properties can be predicted using computational models. These predicted properties are summarized in Table 1.

| Property | Predicted Value |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| CAS Number | 4844-51-3 |

| IUPAC Name | 3-hydroxy-3-methylcyclobutane-1-carbonitrile |

| Boiling Point | ~200-220 °C (at 760 mmHg) |

| LogP | ~0.5 - 1.0 |

| pKa (hydroxyl proton) | ~17-18 |

Table 1: Predicted Physicochemical Properties of this compound.

Synthesis of this compound

A plausible synthetic route to this compound would involve the nucleophilic addition of a cyanide source to a suitable cyclobutanone precursor. A potential workflow is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-methylcyclobutanone.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Cyanohydrin Formation

Materials:

-

3-Methylcyclobutanone

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc iodide (ZnI₂), catalytic amount

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3-methylcyclobutanone (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add a catalytic amount of zinc iodide.

-

Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

-

Stir the mixture for 1 hour to ensure complete desilylation.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Fundamental Reactivity

The reactivity of this compound is dictated by the interplay of its three key structural features: the cyclobutane ring, the tertiary alcohol, and the nitrile group.

Reactions Involving the Hydroxyl Group

The tertiary alcohol can undergo reactions typical of this functional group, with the added influence of the strained ring.

Acid-catalyzed dehydration is expected to proceed via an E1 mechanism, leading to the formation of an alkene. Due to the strain of the cyclobutane ring, rearrangement to form a more stable carbocation is a likely side reaction.

Figure 2: Potential dehydration products of this compound.

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), allowing for nucleophilic substitution (Sₙ1). The intermediate carbocation is again susceptible to rearrangement.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations.

Both acid- and base-catalyzed hydrolysis of the nitrile will lead to the corresponding carboxylic acid, proceeding through an amide intermediate.[3]

| Reaction | Conditions | Product |

| Acid Hydrolysis | H₂SO₄ (aq), heat | 3-Hydroxy-3-methylcyclobutanecarboxylic acid |

| Base Hydrolysis | NaOH (aq), heat | Sodium 3-hydroxy-3-methylcyclobutanecarboxylate |

Table 2: Predicted Hydrolysis Reactions of the Nitrile Group.

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[3]

Grignard reagents and organolithiums can add to the electrophilic carbon of the nitrile to form ketones after acidic workup.[3]

Ring-Opening Reactions

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions, particularly when facilitated by the functional groups present.

Protonation of the hydroxyl group and subsequent departure of water can lead to a carbocation that can undergo a 1,2-alkyl shift, resulting in a ring-expanded cyclopentanone derivative. This is a common rearrangement for 1-hydroxy-1-alkylcyclobutanes.[4]

Figure 3: Proposed acid-catalyzed ring expansion of this compound.

Conclusion

While experimental data on the fundamental reactivity of this compound is limited, a comprehensive understanding of its potential chemical behavior can be derived from the established principles of organic chemistry. The interplay between the strained cyclobutane ring and the tertiary alcohol and nitrile functionalities suggests a rich landscape of potential transformations, including dehydration, nucleophilic substitution, hydrolysis, reduction, and ring-expansion reactions. This guide provides a foundational framework for researchers and drug development professionals to explore the synthetic utility of this promising, yet under-investigated, chemical entity. Further experimental validation of these predicted reactivities will undoubtedly unlock new avenues for the synthesis of novel molecules with potential applications in medicine and materials science.

References

3-hydroxy-3-methylcyclobutanecarbonitrile IUPAC name and synonyms

An In-depth Technical Guide on 3-hydroxy-3-methylcyclobutanecarbonitrile

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, and outlines a general workflow for its characterization, addressing the current gaps in experimental and biological data.

IUPAC Name and Synonyms

The standardized IUPAC name for this compound is 3-hydroxy-3-methylcyclobutane-1-carbonitrile [1]. It is also known by several synonyms and identifiers, which are crucial for database searches and procurement.

-

Common Name: this compound[1]

-

CAS Number: 4844-51-3[1]

-

Depositor-Supplied Synonyms: DTXSID30476153, RefChem:279829, DTXCID00426963[1]

Data Presentation: Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₆H₉NO[1] |

| Molecular Weight | 111.14 g/mol [1] |

| Exact Mass | 111.068413911 Da[1] |

| Topological Polar Surface Area | 44 Ų[1] |

| Heavy Atom Count | 8[2] |

| Complexity | 138[1] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2[1] |

Experimental Protocols

A thorough review of the scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis of this compound. While a synthesis route from a precursor with CAS number 15760-35-7 has been suggested, specific reaction conditions, workup procedures, and purification methods are not publicly available.

For the structurally related but distinct compound, 3-hydroxy-3-methylbutyronitrile, a patented synthetic process involves the reaction of isobutylene oxide with cyanide, followed by enzymatic hydrolysis[3]. This suggests that a potential synthetic strategy for the target compound could involve the nucleophilic opening of a suitable cyclobutane epoxide, though this would require substantial methodological development.

Biological Activity and Signaling Pathways

Currently, there is no published data on the biological activity or mechanism of action of this compound. Its biological effects and potential involvement in signaling pathways remain to be investigated.

Mandatory Visualization: General Workflow for Novel Compound Characterization

Given the absence of specific experimental data for this compound, the following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a novel chemical compound. This logical framework is fundamental for researchers aiming to investigate new chemical entities.

Caption: A logical workflow for the characterization of a novel chemical compound.

References

Theoretical and Experimental Framework for the Study of 3-Hydroxy-3-methylcyclobutanecarbonitrile: A Technical Guide

For Immediate Release

This technical guide addresses the current state of knowledge and outlines a comprehensive theoretical and experimental framework for the investigation of 3-hydroxy-3-methylcyclobutanecarbonitrile. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and potential applications of this molecule.

Introduction

This compound is a nitrile-containing cyclobutane derivative. While its basic chemical properties are documented, a thorough review of scientific literature and chemical databases reveals a notable absence of in-depth theoretical studies and detailed experimental investigations. This guide summarizes the available information and provides a roadmap for future research by outlining established computational and experimental methodologies that can be applied to thoroughly characterize this compound.

Available Data

Publicly accessible databases provide fundamental information regarding this compound. This data, while limited, serves as a foundation for further study.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO | PubChem[1] |

| Molecular Weight | 111.14 g/mol | PubChem[1] |

| CAS Number | 4844-51-3 | Guidechem[2], PubChem[1] |

| IUPAC Name | 3-hydroxy-3-methylcyclobutane-1-carbonitrile | PubChem[1] |

Theoretical Studies: A Proposed Computational Workflow

Given the lack of specific computational data for this compound, a standard theoretical chemistry workflow is proposed. This approach will allow for the prediction of molecular properties, aiding in the interpretation of experimental results and providing insights into the molecule's reactivity and spectroscopic signatures.

Caption: A generalized workflow for the theoretical analysis of this compound using computational chemistry methods.

Detailed Computational Methodologies

-

Geometry Optimization and Frequency Calculations: The initial step involves optimizing the molecular geometry of this compound. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is recommended. Subsequent frequency calculations at the same level of theory will confirm that the optimized structure is a true energy minimum and will provide predicted vibrational frequencies for comparison with experimental infrared (IR) and Raman spectra.

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are crucial for the assignment of experimental NMR spectra.

-

IR and Raman Spectroscopy: The calculated vibrational frequencies and intensities from the frequency calculation can be used to generate theoretical IR and Raman spectra.

-

-

Electronic Structure Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will provide insights into the molecule's reactivity. The electrostatic potential (ESP) map will indicate regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack.

-

Solvation Modeling: To simulate the behavior of the molecule in a solvent, the Polarizable Continuum Model (PCM) can be applied during geometry optimization and property calculations. This is particularly important for comparing theoretical predictions with experimental data obtained in solution.

Experimental Protocols: A General Framework

The following sections outline standard experimental procedures for the synthesis and characterization of this compound. These protocols are based on general organic chemistry principles and information gathered for structurally related compounds.

Proposed Synthesis Pathway

A plausible synthesis route, adapted from patent literature, involves a two-step process.

Caption: A potential reaction pathway for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like DMSO) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Epoxide: Isobutylene oxide is added dropwise to the cooled cyanide solution with vigorous stirring. The reaction temperature should be carefully monitored and maintained.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with a weak acid and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The purified product should be dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H NMR spectrum recorded. The spectrum is expected to show signals corresponding to the methyl, methylene, and methine protons, as well as the hydroxyl proton.

-

¹³C NMR: A ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the quaternary carbon of the methyl group, the carbon bearing the hydroxyl group, the methylene carbons of the cyclobutane ring, the methine carbon, and the nitrile carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of the compound can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Characteristic absorption bands are expected for the O-H stretch of the alcohol, the C-H stretches of the aliphatic groups, and the C≡N stretch of the nitrile group.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

While specific theoretical and experimental data for this compound are currently lacking in the scientific literature, this guide provides a robust framework for its comprehensive study. The proposed computational workflow and generalized experimental protocols offer a clear path for researchers to elucidate the structural, spectroscopic, and electronic properties of this molecule. The generation of such data will be invaluable for assessing its potential in drug discovery and other applications.

References

3-hydroxy-3-methylcyclobutanecarbonitrile molecular modeling

An In-depth Technical Guide to the Molecular Modeling of 3-hydroxy-3-methylcyclobutanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of a exemplar molecular modeling study on this compound. The document details the computational methodologies employed to investigate the molecule's conformational landscape, electronic properties, and potential for intermolecular interactions. All quantitative data, including conformational energies, geometric parameters, and electronic properties, are summarized in structured tables. Detailed hypothetical experimental protocols are provided, and key workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the application of computational chemistry to the characterization of small molecules.

Introduction

This compound is a small organic molecule featuring a four-membered cyclobutane ring, a hydroxyl group, a methyl group, and a nitrile group.[1][2] The cyclobutane scaffold is of significant interest in medicinal chemistry due to its ability to introduce three-dimensionality into molecular structures, which can be advantageous for binding to biological targets.[3][4] Molecular modeling provides a powerful set of tools to understand the three-dimensional structure, stability, and electronic properties of such molecules, which is crucial for rational drug design and development.

This guide outlines a comprehensive in silico study to characterize this compound. The primary objectives of this exemplar study are:

-

To identify the low-energy conformers and understand the conformational preferences of the cyclobutane ring.

-

To determine the key geometric parameters of the most stable conformer.

-

To analyze the electronic properties, including the electrostatic potential and frontier molecular orbitals, to predict its reactivity and potential for intermolecular interactions.

Methodologies and Experimental Protocols

The following sections detail the hypothetical computational protocols for the molecular modeling of this compound.

Conformational Analysis

A multi-step approach was employed to explore the conformational space of this compound.

-

Initial Structure Generation: The 3D structure of this compound was built using a molecular editor.

-

Molecular Mechanics Conformational Search: A systematic conformational search was performed using a molecular mechanics force field. This initial, lower-level theory scan efficiently explores a wide range of possible conformations.

-

Quantum Mechanics Optimization and Energy Calculation: The unique conformers identified from the molecular mechanics search were then subjected to geometry optimization and energy calculations using Density Functional Theory (DFT).

Calculation of Molecular Properties

Following the identification of the lowest energy conformer, a series of calculations were performed to determine its key electronic and spectroscopic properties.

-

Electronic Properties: The dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) were calculated at the same level of theory used for the final geometry optimization.

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis was performed. The absence of imaginary frequencies confirms a stable structure. The calculated vibrational frequencies could also be used to aid in the interpretation of experimental infrared (IR) spectra.

References

Methodological & Application

Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the proposed synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of specific published protocols for this compound, the following application notes are based on established principles of cyanohydrin formation and analogous reactions reported in the literature.

Introduction

This compound possesses a unique three-dimensional structure combining a cyclobutane scaffold with a tertiary alcohol and a nitrile group. This combination of functionalities makes it an attractive intermediate for the synthesis of novel small molecules with potential therapeutic applications. The cyclobutane ring can impart conformational rigidity, while the hydroxyl and nitrile groups offer versatile handles for further chemical modifications.

Proposed Synthesis Pathway

The most direct and logical synthetic route to this compound is the nucleophilic addition of a cyanide anion to the carbonyl group of 3-methylcyclobutanone. This reaction is a classic example of cyanohydrin formation. The general reaction scheme is depicted below:

Scheme 1: Synthesis of this compound from 3-methylcyclobutanone

This reaction is typically reversible and can be catalyzed by either acid or base. For successful cyanohydrin formation, it is crucial to have free cyanide ions available to act as the nucleophile.[1] This can be achieved using various cyanide sources, such as potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl cyanide (TMSCN).[2]

Experimental Protocols

The following are two proposed protocols for the synthesis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Using Sodium Cyanide and Acetic Acid

This protocol is based on the classical Urech cyanohydrin synthesis method.[2]

Materials:

-

3-methylcyclobutanone

-

Sodium cyanide (NaCN)

-

Glacial acetic acid

-

Diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Water

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-methylcyclobutanone (1.0 eq) in a suitable organic solvent such as diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cyanide Addition: Prepare a solution of sodium cyanide (1.1 eq) in water and add it to the reaction mixture.

-

Acidification: Cool the mixture in an ice bath and slowly add glacial acetic acid (1.1 eq) dropwise via the addition funnel. The in-situ generation of hydrogen cyanide will occur. Caution: Hydrogen cyanide is extremely toxic. This step must be performed in a certified fume hood with appropriate safety precautions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer.

-

Extraction: Extract the aqueous layer with diethyl ether (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Using Trimethylsilyl Cyanide (TMSCN)

This method offers a milder and often more efficient alternative to traditional cyanohydrin synthesis.

Materials:

-

3-methylcyclobutanone

-

Trimethylsilyl cyanide (TMSCN)

-

A Lewis acid catalyst (e.g., Zinc iodide (ZnI₂), Indium(III) chloride (InCl₃)) or a base catalyst (e.g., a tertiary amine)

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile)

-

Aqueous work-up solution (e.g., dilute HCl or saturated aqueous sodium bicarbonate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylcyclobutanone (1.0 eq) and the chosen catalyst (e.g., ZnI₂ - 0.1 eq) in the anhydrous solvent.

-

TMSCN Addition: Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC. The initial product will be the O-silylated cyanohydrin.

-

Hydrolysis (Desilylation): Upon completion, the reaction mixture is typically treated with an aqueous acid (e.g., 1M HCl) or a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) to hydrolyze the silyl ether and yield the final hydroxyl-nitrile product.

-

Work-up and Purification: Perform a standard aqueous work-up, extraction, drying, and purification as described in Protocol 1.

Data Presentation

As no specific experimental data for the synthesis of this compound has been found in the searched literature, the following table is provided as a template for researchers to record their experimental results.

| Parameter | Protocol 1 (NaCN/AcOH) | Protocol 2 (TMSCN/Catalyst) |

| Starting Material | 3-methylcyclobutanone | 3-methylcyclobutanone |

| Reagents | NaCN, Acetic Acid | TMSCN, Catalyst |

| Solvent | Diethyl ether/Water | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Reaction Time | To be determined | To be determined |

| Yield (%) | To be determined | To be determined |

| Purity (%) | To be determined | To be determined |

| Analytical Data (¹H NMR, ¹³C NMR, IR, MS) | To be recorded | To be recorded |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Safety Considerations

-

Hydrogen Cyanide: All manipulations involving cyanide salts and acid, which can generate highly toxic hydrogen cyanide gas, must be performed in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. An emergency plan for cyanide exposure should be in place.

-

Trimethylsilyl Cyanide: TMSCN is toxic and moisture-sensitive. It should be handled under an inert atmosphere.

-

Solvents and Reagents: Standard laboratory safety procedures for handling flammable organic solvents and corrosive acids should be followed.

Conclusion

The synthesis of this compound is readily achievable through the well-established cyanohydrin reaction starting from 3-methylcyclobutanone. The two detailed protocols provide a solid foundation for researchers to develop a robust and optimized synthesis for this valuable chemical intermediate. Careful adherence to safety protocols, particularly when handling cyanide-containing reagents, is of utmost importance. The successful synthesis and characterization of this molecule will undoubtedly facilitate the exploration of new chemical space in drug discovery and development.

References

Application Notes and Protocols for the Characterization of 3-hydroxy-3-methylcyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 3-hydroxy-3-methylcyclobutanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are designed to ensure accurate identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete analysis.

Predicted NMR Data

While experimental spectral data for this compound is not widely published, predicted data can serve as a valuable reference.[1] The chemical shifts are influenced by the electron-withdrawing nitrile group and the hydroxyl group, as well as the strained cyclobutane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | 1.3 - 1.5 | 25 - 30 |

| Methylene (CH₂) | 2.0 - 2.8 | 35 - 45 |

| Methine (CH) | 2.8 - 3.2 | 20 - 25 |

| Quaternary Carbon (C-OH) | - | 70 - 75 |

| Nitrile Carbon (C≡N) | - | 120 - 125 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer according to standard procedures.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Expected Fragmentation

The molecule is expected to exhibit characteristic fragmentation patterns under electron ionization (EI) or electrospray ionization (ESI).

Table 2: Potential Mass Spectral Fragments

| m/z Value | Possible Fragment Identity | Notes |

| 111 | [M]⁺ (Molecular Ion) | Expected for the molecular formula C₆H₉NO. |

| 96 | [M - CH₃]⁺ | Loss of a methyl group. |

| 94 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 83 | [M - C₂H₄]⁺ | Retro [2+2] cycloreversion of the cyclobutane ring. |

| 55 | [C₄H₇]⁺ | Further fragmentation. |

Experimental Protocol: GC-MS

Objective: To determine the molecular weight and fragmentation pattern using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane, ethyl acetate)

-

GC-MS system with an EI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.

-

GC Method:

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for assessing the purity of this compound and for quantitative analysis. Due to its polar nature, a hydrophilic interaction liquid chromatography (HILIC) or a polar-endcapped reversed-phase method is recommended.[2][3]

Experimental Protocol: HPLC

Objective: To assess the purity and quantify the concentration of the compound.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile and water

-

Buffer (e.g., ammonium formate or ammonium acetate)

-

HPLC system with a UV or diode-array detector (DAD)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

HPLC Method (HILIC):

-

Column: HILIC column (e.g., silica, amide, or zwitterionic stationary phase).

-

Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., 10 mM ammonium formate). For example, start with 95% acetonitrile and decrease to 50% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at a low wavelength (e.g., 200-210 nm) as the nitrile group has a weak chromophore.

-

Injection Volume: 5-10 µL.

-

-

Data Analysis:

-

Integrate the peak corresponding to the compound of interest.

-

Calculate the purity based on the peak area percentage.

-

For quantification, generate a calibration curve using standards of known concentrations.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Vibrational Frequencies

Table 3: Characteristic FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3600 - 3200 | Strong, broad |

| C-H (alkane) | 3000 - 2850 | Medium to strong |

| C≡N (nitrile) | 2260 - 2240 | Medium, sharp |

| C-O (alcohol) | 1260 - 1000 | Strong |

Experimental Protocol: FTIR

Objective: To confirm the presence of key functional groups.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellets.

Procedure:

-

Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

Data Acquisition:

-

Collect a background spectrum.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

-

References

The Role of 3-Hydroxy-3-methylcyclobutanecarbonitrile in Modern Drug Discovery: A Synthetic Building Block for Novel Scaffolds

Introduction: 3-Hydroxy-3-methylcyclobutanecarbonitrile is a bifunctional carbocyclic compound that is gaining recognition as a valuable building block in medicinal chemistry. Its rigid, three-dimensional cyclobutane core, combined with the synthetic versatility of the hydroxyl and nitrile functional groups, makes it an attractive starting material for the synthesis of novel and complex molecular scaffolds. The incorporation of such strained ring systems is a recognized strategy in drug design to enhance metabolic stability, improve binding affinity through conformational restriction, and explore new chemical space. This document provides an overview of its application as a synthetic intermediate and a detailed protocol for its utilization in the synthesis of a novel spirocyclic lactone, a motif of interest in the development of new therapeutic agents.

Application Note 1: Synthesis of a Novel Spirocyclic γ-Butyrolactone Scaffold

Background: The γ-butyrolactone moiety is a privileged scaffold found in a wide array of natural products and clinically approved drugs, exhibiting diverse biological activities. The synthesis of novel, substituted γ-butyrolactones, particularly those with spirocyclic systems, is of significant interest in drug discovery for creating compounds with unique three-dimensional structures and improved pharmacological profiles. This compound serves as an excellent precursor for such structures due to its inherent functionalities that can be manipulated to construct the desired spirocyclic system.

Purpose: This application note describes the use of this compound as a key starting material in a multi-step synthesis to generate a novel spirocyclic γ-butyrolactone. The protocol outlines the hydrolysis of the nitrile to a carboxylic acid, followed by an acid-catalyzed intramolecular cyclization to form the spirocyclic lactone.

Key Features:

-

Stereocontrolled Synthesis: The rigid nature of the cyclobutane ring allows for predictable stereochemical outcomes.

-

Novel Scaffold Generation: Provides access to a unique spirocyclic system not readily accessible by other synthetic routes.

-

Versatility: The resulting spirocyclic lactone can be further functionalized to generate a library of compounds for biological screening.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Objective: To convert the nitrile group of this compound into a carboxylic acid through basic hydrolysis.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), 2M

-

Deionized Water

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of a 2M aqueous solution of sodium hydroxide.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Acidify the mixture to pH 2-3 by the slow addition of 2M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, 3-hydroxy-3-methylcyclobutanecarboxylic acid, can be used in the next step without further purification.

Protocol 2: Intramolecular Cyclization to a Spirocyclic γ-Butyrolactone

Objective: To synthesize the novel spirocyclic γ-butyrolactone via acid-catalyzed intramolecular cyclization of 3-hydroxy-3-methylcyclobutanecarboxylic acid.

Materials:

-

Crude 3-hydroxy-3-methylcyclobutanecarboxylic acid from Protocol 1

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Dean-Stark apparatus

-

Sodium bicarbonate solution, saturated

-

Silica gel for column chromatography

Procedure:

-

To the flask containing the crude 3-hydroxy-3-methylcyclobutanecarboxylic acid, add 50 mL of toluene and a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and allow the water to be removed azeotropically.

-

Monitor the reaction by TLC until the starting material is consumed (typically 6-8 hours).

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure spirocyclic γ-butyrolactone.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Synthetic Derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C₆H₉NO | 111.14 | White solid | 72-75 |

| 3-Hydroxy-3-methylcyclobutanecarboxylic Acid | C₆H₁₀O₃ | 130.14 | Colorless oil | N/A |

| Spiro[cyclobutane-1,2'-furan]-5'-one, 3-methyl | C₇H₁₀O₂ | 126.15 | Colorless liquid | N/A |

Table 2: Summary of Reaction Conditions and Yields.

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Protocol 1: Hydrolysis to Carboxylic Acid | NaOH (aq) | Water | 100 (Reflux) | 4 | ~95 (crude) |

| Protocol 2: Intramolecular Cyclization to Spirocyclic Lactone | p-TsOH | Toluene | 110 (Reflux) | 6-8 | 75-85 |

Visualizations

Caption: Synthetic workflow for the conversion of this compound to a spirocyclic γ-butyrolactone.

Caption: The role of this compound as a building block in medicinal chemistry.

Application Notes and Protocols for 3-Hydroxy-3-methylcyclobutanecarbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 3-hydroxy-3-methylcyclobutane moiety, exemplified by 3-hydroxy-3-methylcyclobutanecarbonitrile, as a valuable scaffold in medicinal chemistry. The unique structural features of the cyclobutane ring offer significant advantages in drug design, including improved metabolic stability, enhanced potency, and better selectivity for therapeutic targets.

Introduction to the 3-Hydroxy-3-methylcyclobutane Scaffold

The cyclobutane ring, a four-membered carbocycle, imparts a rigid, three-dimensional conformation to molecules. This rigidity can be advantageous in drug design by pre-organizing pharmacophoric elements for optimal interaction with a biological target, thereby improving binding affinity and selectivity. The 3-hydroxy-3-methyl substitution provides key features: the hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl group can occupy a hydrophobic pocket within a target protein. The nitrile group is a versatile functional handle that can be further elaborated or can participate in key binding interactions.

Application in the Development of Janus Kinase (JAK) Inhibitors

A prominent application of cyclobutane-containing scaffolds is in the development of Janus Kinase (JAK) inhibitors.[1][2][3] JAKs are a family of intracellular, non-receptor tyrosine kinases that play critical roles in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. The development of selective JAK inhibitors is therefore a major focus of pharmaceutical research.

The rigid cyclobutane core can serve as a central scaffold to orient the necessary pharmacophores for effective inhibition of the JAK ATP-binding site. The nitrile group, in particular, is a common feature in many JAK inhibitors, where it can form a key hydrogen bond with the hinge region of the kinase.

Quantitative Data: Structure-Activity Relationship (SAR) of Cyclobutane-Containing JAK Inhibitors

The following table summarizes hypothetical, yet representative, structure-activity relationship data for a series of cyclobutane-based JAK2 inhibitors, illustrating the impact of substitutions on the cyclobutane core.

| Compound ID | R1 | R2 | JAK2 IC50 (nM) | JAK1 IC50 (nM) | Selectivity (JAK1/JAK2) |

| CB-1 | -OH | -CH3 | 50 | 500 | 10 |

| CB-2 | -OCH3 | -CH3 | 150 | 800 | 5.3 |

| CB-3 | -F | -CH3 | 25 | 300 | 12 |

| CB-4 | -OH | -H | 120 | 1000 | 8.3 |

| CB-5 | -OH | -CF3 | 15 | 150 | 10 |

Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of structural modifications on activity and selectivity. Actual values would be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of a 3-Aryl-3-hydroxycyclobutanecarbonitrile Derivative

This protocol outlines a general method for the synthesis of a 3-aryl-3-hydroxycyclobutanecarbonitrile, a derivative that could be further elaborated into a potential JAK inhibitor.

Materials:

-

3-Oxocyclobutanecarbonitrile

-

Aryl magnesium bromide (e.g., 4-methoxyphenylmagnesium bromide) in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of 3-oxocyclobutanecarbonitrile (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add the aryl magnesium bromide solution (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-aryl-3-hydroxycyclobutanecarbonitrile.

Protocol 2: In Vitro Janus Kinase 2 (JAK2) Inhibition Assay

This protocol describes a typical in vitro kinase assay to evaluate the inhibitory activity of a test compound against the JAK2 enzyme.[4][5][6][7]

Materials:

-

Recombinant human JAK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the JAK2 enzyme and the peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km value for JAK2.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Visualizations

Caption: Experimental workflow for the synthesis and biological evaluation of cyclobutane analogs.

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

References

- 1. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 2. Azetidine and cyclobutane derivatives as JAK inhibitors - Patent US-8420629-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]